3,5-Diamino-4-methylphenol
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Overview
Description
3,5-Diamino-4-methylphenol is an organic compound with the molecular formula C7H10N2O It is a derivative of phenol, characterized by the presence of two amino groups at the 3 and 5 positions and a methyl group at the 4 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-4-methylphenol typically involves the nitration of 4-methylphenol (p-cresol) followed by reduction. The nitration process introduces nitro groups at the 3 and 5 positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration step is carried out under controlled temperature and acid concentration, while the reduction step is optimized for efficient conversion of nitro groups to amino groups.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of more reduced aromatic compounds.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Diamino-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Diamino-4-methylphenol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes and receptors, potentially affecting biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Similar structure but with one amino group.
3,5-Diamino-4-nitrophenol: Similar structure but with a nitro group instead of a hydroxyl group.
4-Methylphenol (p-Cresol): The parent compound without amino groups.
Uniqueness
3,5-Diamino-4-methylphenol is unique due to the presence of two amino groups and a methyl group on the phenol ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
13067-00-0 |
---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3,5-diamino-4-methylphenol |
InChI |
InChI=1S/C7H10N2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,8-9H2,1H3 |
InChI Key |
PXBNRIMVQWOIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)O)N |
Origin of Product |
United States |
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